1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)ethanone
Description
1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)ethanone is a structurally complex small molecule featuring three key components:
- A 4-(4-fluorophenyl)piperazine moiety: This fragment is widely utilized in medicinal chemistry due to its role in enhancing receptor binding affinity, particularly in neurotransmitter-targeting compounds .
- An ethanone bridge: This linker connects the piperazine ring to a sulfur-containing group, a design strategy often employed to modulate pharmacokinetic properties such as solubility and metabolic stability .
- A thioether-linked 1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxaline group: The triazoloquinoxaline heterocycle contributes to π-π stacking interactions in biological targets, while the isopropyl substituent may enhance lipophilicity and blood-brain barrier penetration .
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6OS/c1-16(2)22-27-28-23-24(26-19-5-3-4-6-20(19)31(22)23)33-15-21(32)30-13-11-29(12-14-30)18-9-7-17(25)8-10-18/h3-10,16H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXKNSPILHOFOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)ethanone typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with piperazine under controlled conditions to form 4-(4-fluorophenyl)piperazine.
Synthesis of the Triazoloquinoxaline Moiety: This step involves the cyclization of appropriate precursors to form the 1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxaline structure.
Thioether Formation: The final step involves the coupling of the piperazine derivative with the triazoloquinoxaline moiety through a thioether linkage, typically using a thiol reagent and a suitable coupling agent under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures to monitor reaction conditions and product specifications.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially affecting the quinoxaline ring or the thioether linkage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Reduced quinoxaline derivatives or thioether cleavage products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a piperazine ring and a triazoloquinoxaline moiety. Its molecular formula is with a molecular weight of approximately 469.5 g/mol. The unique combination of these functional groups contributes to its diverse pharmacological properties.
Anticancer Properties
Recent studies have demonstrated that compounds based on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds have been shown to act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in tumor angiogenesis. They induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors like Bcl-2 .
- Cell Line Studies : Various derivatives have been tested against multiple cancer cell lines including melanoma (A375), breast cancer (MCF-7), and lung cancer (A549). Some derivatives showed higher efficacy than standard chemotherapeutics like Etoposide .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Research indicates that derivatives containing the triazoloquinoxaline scaffold demonstrate activity against various bacterial strains and fungi . This broad-spectrum activity suggests potential applications in treating infections resistant to conventional antibiotics.
Neuropharmacological Effects
There is growing interest in the neuropharmacological effects of compounds containing piperazine rings. These compounds may modulate neurotransmitter systems and show potential as treatments for neurological disorders such as depression and anxiety .
Study 1: Anticancer Efficacy
In a recent study published in RSC Advances, researchers evaluated a series of [1,2,4]triazolo[4,3-a]quinoxaline derivatives for their anticancer properties. Among them, one derivative significantly inhibited cell proliferation in melanoma cell lines and induced apoptosis through caspase activation .
Study 2: Antimicrobial Activity
A study focused on the antimicrobial properties of derivatives containing the piperazine moiety found that certain compounds exhibited potent activity against resistant strains of Staphylococcus aureus and Escherichia coli. This suggests potential for development into new antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several piperazine- and heterocycle-containing derivatives. Below is a comparative analysis:
Key Differences and Implications
Heterocyclic Core: The triazoloquinoxaline group in the target compound distinguishes it from thiazole () or benzoyl-based analogs (). This heterocycle may confer unique binding interactions with biological targets, such as DNA topoisomerases or kinases, due to its planar aromatic system . In contrast, thiazole derivatives (e.g., ) prioritize hydrogen bonding via hydrazone linkages, critical for AChE inhibition.
The 4-fluorophenyl group on piperazine is a common pharmacophore in serotonin/dopamine receptor ligands, suggesting possible CNS activity .
Synthetic Complexity :
- The target compound’s synthesis likely requires multi-step protocols, including piperazine functionalization (), thioether formation (), and heterocycle assembly (). This contrasts with simpler amide couplings used for benzoyl-piperazine derivatives ().
Research Findings and Critical Analysis
Pharmacological Potential
- The triazoloquinoxaline moiety may also intercalate DNA, warranting evaluation in anticancer screens .
Structural Insights
- Piperazine Ring Conformation : discusses Cremer-Pople parameters for ring puckering, which could influence receptor binding. The 4-fluorophenyl group may enforce a chair conformation in the piperazine ring, optimizing interactions with hydrophobic binding pockets .
Biological Activity
The compound 1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a piperazine moiety and a triazole-quinoxaline derivative. Its molecular formula is , with a molecular weight of approximately 395.51 g/mol. The presence of the fluorophenyl group and the triazole ring suggests potential interactions with biological targets.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H24F N5 S |
| Molecular Weight | 395.51 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that compounds containing triazole and quinoxaline structures often exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to inhibit bacterial growth effectively, with some studies reporting minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against various pathogens such as Staphylococcus aureus and Escherichia coli . The specific activity of our compound against these organisms remains to be fully elucidated but suggests a promising profile.
Anticancer Potential
The quinoxaline derivatives have been investigated for their anticancer properties due to their ability to interfere with DNA synthesis and repair mechanisms. Some related compounds have demonstrated cytotoxic effects in various cancer cell lines, indicating that the incorporation of the triazole moiety might enhance these effects through multiple pathways .
Neuropharmacological Effects
The piperazine ring is known for its activity on various neurotransmitter systems. Compounds with similar structures have shown potential as anxiolytics and antidepressants by modulating serotonin and dopamine receptors. Preliminary studies suggest that the compound may influence these pathways, warranting further investigation into its psychotropic effects .
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of newly synthesized triazole derivatives. It was found that certain derivatives exhibited potent activity against resistant strains of bacteria, which could be relevant for our compound's development as an antibiotic .
Study 2: Anticancer Activity
In vitro studies conducted on quinoxaline derivatives revealed significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways . The specific impact of our compound on cancer cell viability remains to be tested.
Study 3: Neuropharmacological Assessment
Research into piperazine-containing compounds has shown promising results in animal models for anxiety and depression treatments. The modulation of serotonin receptors was highlighted as a key mechanism . Future studies should focus on assessing the behavioral effects of our compound in similar models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
